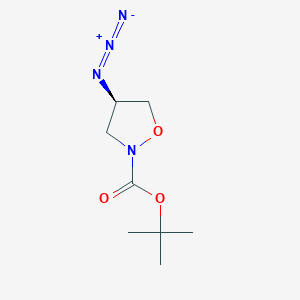
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazolidine family and has been synthesized through a variety of methods.
Mécanisme D'action
Target of Action
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry
Mode of Action
The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems , which makes the process more efficient and versatile .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds is a significant result of its action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl (Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate)-4-azido-1,2-oxazolidine-2-carboxylate in lab experiments include its ability to selectively modify proteins and enzymes, its high reactivity, and its potential to be used as a chemical probe. However, there are limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the modified proteins and enzymes.
Orientations Futures
There are several future directions for the use of tert-butyl (Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate)-4-azido-1,2-oxazolidine-2-carboxylate in scientific research. One direction is the development of new methods for the synthesis of this compound to improve yields and purity. Another direction is the investigation of the effect of protein modifications on disease states such as cancer and neurodegenerative disorders. Tert-butyl (this compound)-4-azido-1,2-oxazolidine-2-carboxylate can also be used to study the function of proteins involved in the immune system and inflammation. Additionally, the use of this compound in drug discovery and development is an area of future research.
Conclusion:
Tert-butyl (this compound)-4-azido-1,2-oxazolidine-2-carboxylate is a chemical compound with potential applications in scientific research. Its ability to selectively modify proteins and enzymes makes it a valuable tool for studying protein function and interactions. The synthesis of this compound has been optimized to produce high yields and purity. While there are limitations to using this compound, its potential applications in drug discovery, disease research, and protein function make it an area of interest for future research.
Méthodes De Synthèse
Tert-butyl (Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate)-4-azido-1,2-oxazolidine-2-carboxylate has been synthesized through several methods, including the reaction of tert-butyl (this compound)-4-amino-1,2-oxazolidine-2-carboxylate with sodium azide, followed by the removal of the tert-butyl protecting group. Another method involves the reaction of tert-butyl (this compound)-4-chloro-1,2-oxazolidine-2-carboxylate with sodium azide. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate)-4-azido-1,2-oxazolidine-2-carboxylate has potential applications in scientific research. This compound can be used as a chemical probe to study the function of proteins and enzymes. It has been used to study the activity of enzymes such as cytochrome P450 and nitric oxide synthase. Tert-butyl (this compound)-4-azido-1,2-oxazolidine-2-carboxylate can also be used to investigate protein-protein interactions and protein-ligand interactions.
Propriétés
IUPAC Name |
tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSEHYPTHMPMW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)
![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)




![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

